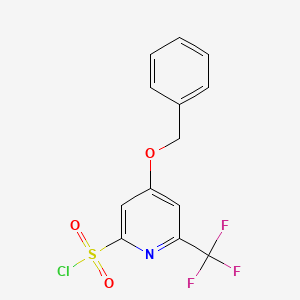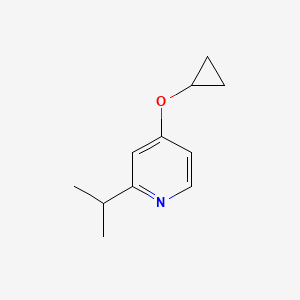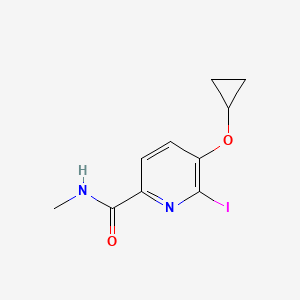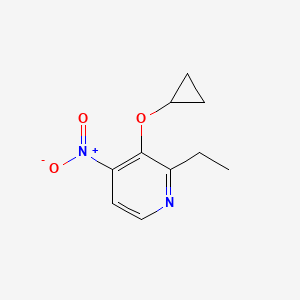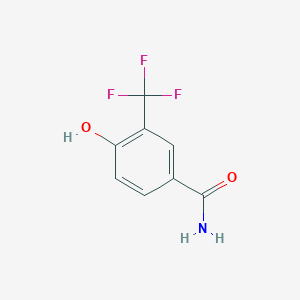
4-Hydroxy-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydroxyl group (-OH) and an amide group (-CONH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group into a benzene ring, followed by the addition of hydroxyl and amide groups. One common method involves the trifluoromethylation of a suitable benzene derivative, followed by subsequent functional group transformations. For example, starting from 4-hydroxybenzonitrile, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 4-hydroxy-3-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Hydroxy-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an amide group, leading to different chemical properties and applications.
Uniqueness
4-Hydroxy-3-(trifluoromethyl)benzamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(12)14)1-2-6(5)13/h1-3,13H,(H2,12,14) |
InChI Key |
LKXPTDCEDVRIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




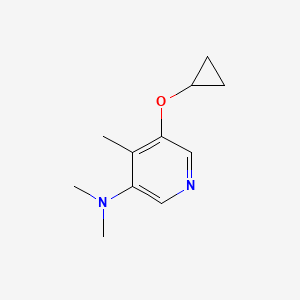


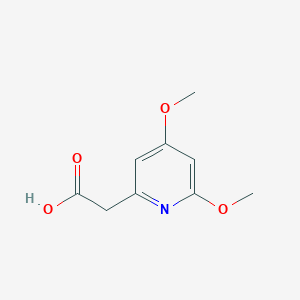
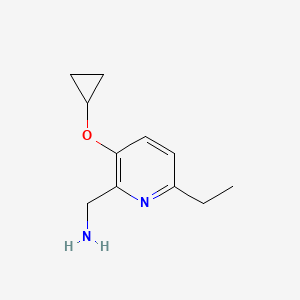


![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
